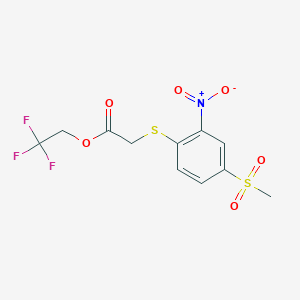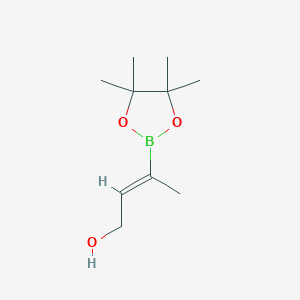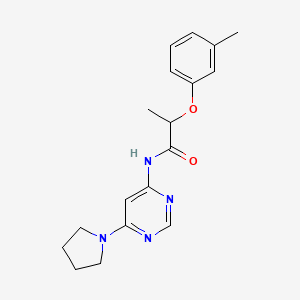
2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is a useful research compound. Its molecular formula is C11H10F3NO6S2 and its molecular weight is 373.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Glycoside Analogues
Chen and Withers (2007) describe the synthesis of 4-nitrophenyl β-glycosides of 3-thio and 4-thio analogues of hexoses found in living systems. These analogues are used in the chemo-enzymatic synthesis of thio-oligosaccharide analogues present in glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).
Development of Kinase Inhibitors
Wong et al. (2010) utilized the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing sulfonamide-based kinase inhibitors, which are potential treatments for cancer (Wong et al., 2010).
DNA-binding Studies and Biological Activities
Tahir et al. (2015) conducted DNA interaction studies using nitrosubstituted acyl thioureas, which also showed antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Synthesis of Vinyl-Substituted 1,3,4-Oxadiazoles
Pardeshi et al. (2013) reported an efficient method to synthesize vinyl-substituted 1,3,4-oxadiazoles using a related precursor, which is useful in synthesizing bioactive compounds (Pardeshi et al., 2013).
Hydrogen Bonding and Deprotonation Studies
Pérez-Casas and Yatsimirsky (2008) detailed the hydrogen bonding and deprotonation equilibria between anions and derivatives of urea/thiourea, demonstrating the complexities of chemical interactions in these compounds (Pérez-Casas & Yatsimirsky, 2008).
Selective Binding and Sensing of Acetate
Kato et al. (2001) developed a chromoionophore based on N,N'-bis(p-nitrophenyl)thiourea for highly selective binding and sensing of acetate, a crucial application in analytical chemistry (Kato et al., 2001).
Structure and Energetics of Complexes
Binkowska et al. (2008) predicted the structure and energetics of complexes involving derivatives of 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into the physical chemistry of these compounds (Binkowska et al., 2008).
Development of Conducting Polymers
Variş et al. (2006) synthesized new soluble conducting polymers, demonstrating the application of these chemical structures in material science (Variş et al., 2006).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) prepared Zinc(II) specific fluorophores, highlighting their importance in studying intracellular Zn2+ (Kimber et al., 2001).
Iridium-Catalyzed Enantioselective Allylic Alkylation
Xu, Dai, and You (2012) carried out highly enantioselective allylic alkylation reactions, an essential process in organic synthesis (Xu, Dai, & You, 2012).
Study of Singlet Oxygen Reactions
Stensaas et al. (2006) compared the effects of hydrogen bonding solvents on singlet oxygen reactions, which is vital in understanding photooxidation processes (Stensaas et al., 2006).
Hydroxyl Protecting Group Development
Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a hydroxyl protecting group, significant in synthetic organic chemistry (Daragics & Fügedi, 2010).
Computational Study of Complexes
Binkowska et al. (2009) conducted a computational study of complexes involving 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into theoretical chemistry applications (Binkowska et al., 2009).
Synthesis of Amino-Substituted Compounds
Kim and Kim (2000) synthesized 3-alkylamino-5-arylthiophenes, useful in the development of various chemotherapeutic agents (Kim & Kim, 2000).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s challenging to provide a detailed analysis of its mechanism of action .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6S2/c1-23(19,20)7-2-3-9(8(4-7)15(17)18)22-5-10(16)21-6-11(12,13)14/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCNXTSQKFTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)


![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)
![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

